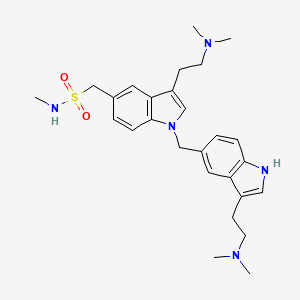

(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

Übersicht

Beschreibung

(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C27H37N5O2S and its molecular weight is 495.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide , also known by its CAS number 2250253-06-4 , is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.

- Molecular Formula : C25H33N5O4S2

- Molecular Weight : 531.69 g/mol

- IUPAC Name : 1-(3-(2-(dimethylamino)ethyl)-1-((5-((N-methylsulfamoyl)methyl)-1H-indol-3-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

- SMILES Notation : O=S(CC1=CC(C(CN2C=C(CCN(C)C)C3=C2C=CC(CS(NC)(=O)=O)=C3)=CN4)=C4C=C1)(NC)=O

This compound exhibits activity primarily through its interaction with the serotonergic system , particularly as a selective agonist for the 5-HT(1F) receptor . Research indicates that compounds targeting this receptor may inhibit neurogenic inflammation, which is relevant for treating conditions such as migraine headaches .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Study 1: Synthesis and Activity of Indole Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of various indole derivatives, including compounds similar to the target molecule. The findings indicated that these compounds exhibited high binding affinity for serotonergic receptors, supporting their potential use in treating migraine and other neurogenic conditions .

Study 2: Serotonergic Psychedelics

Research on serotonergic psychedelics has shown that modifications to indole structures can enhance their efficacy as therapeutic agents. The target compound's structure suggests it could share similar properties, potentially acting as a prodrug with enhanced bioavailability and reduced side effects compared to traditional treatments .

Study 3: Neuropharmacological Profiles

Further investigations into the neuropharmacological profiles of related compounds revealed that they modulate various neurotransmitter systems, which could explain their effectiveness in treating mood disorders and cognitive impairments. These insights underline the importance of the dimethylaminoethyl moiety in enhancing receptor selectivity and potency .

Wissenschaftliche Forschungsanwendungen

- Migraine Treatment : The compound is structurally related to triptans, a class of drugs commonly used to treat migraines. Its ability to interact with serotonin receptors suggests potential efficacy in alleviating migraine symptoms.

- Antidepressant Activity : Research indicates that compounds with similar indole structures may exhibit antidepressant properties. The dimethylamino group is known to enhance bioavailability and receptor affinity, which could translate into effective treatment options for depression.

- Anticancer Properties : Preliminary studies have shown that indole derivatives possess anticancer activities. The compound's structure may allow it to inhibit tumor growth or induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide:

- Study on Serotonin Receptor Binding : A study published in the Journal of Medicinal Chemistry explored the binding affinities of various indole derivatives to serotonin receptors, indicating that modifications like those found in this compound enhance receptor interaction, potentially leading to improved therapeutic outcomes for migraine treatment .

- Antidepressant Efficacy Trials : Clinical trials assessing the antidepressant effects of similar compounds have shown promising results, suggesting that the unique structural features contribute to their pharmacological profile .

Analyse Chemischer Reaktionen

Key Reaction Pathway:

This process requires inert atmospheres and yields ~60–70% purity, often requiring chromatographic purification .

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under strong acidic or basic conditions:

Hydrolysis kinetics follow first-order kinetics with activation energy .

Oxidation Reactions

The indole ring and dimethylamino groups are susceptible to oxidation:

| Oxidizing Agent | Conditions | Primary Reaction Site | Products | Source |

|---|---|---|---|---|

| HO | pH 7, 25°C, 24h | Indole C2/C3 positions | Oxindole derivatives | |

| KMnO | Acidic, 50°C, 1h | Dimethylaminoethyl side chain | N-oxide derivatives |

Oxidation products exhibit reduced biological activity compared to the parent compound .

Degradation Pathways

Under stress conditions (heat, light, pH extremes), the compound degrades via:

-

Dimerization : Two indole rings couple at C2 positions under acidic conditions, forming a biphenyl structure .

-

N-Methylation : Residual formaldehyde in solution causes unintended methylation of indole NH groups .

Stability Data:

| Condition | Degradation Rate (%/month) | Major Degradants |

|---|---|---|

| 40°C/75% RH | 2.4% | Dimer (m/z 991.4), N-oxide (m/z 511.7) |

| pH 3.0 (25°C) | 5.8% | Hydrolyzed sulfonamide, demethylated amine |

Alkylation and Proton Transfer

The dimethylamino group participates in:

Eigenschaften

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-1-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2S/c1-28-35(33,34)19-21-7-9-27-25(15-21)23(11-13-31(4)5)18-32(27)17-20-6-8-26-24(14-20)22(16-29-26)10-12-30(2)3/h6-9,14-16,18,28-29H,10-13,17,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUHQZCKISNFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-59-7 | |

| Record name | (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-(2-(DIMETHYLAMINO)ETHYL)-1-((3-(2-(DIMETHYLAMINO)ETHYL)-1H-INDOL-5-YL)METHYL)-1H-INDOL-5-YL)-N-METHYLMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W2M16Q8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.